1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring, an azetidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopenta[c]pyrrole Ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as cyclopentadiene and amines.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving azetidine precursors and suitable reagents.
Thiophene Attachment: The thiophene moiety can be introduced through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(6-12-4-5-20-11-12)18-9-15(10-18)17-7-13-2-1-3-14(13)8-17/h4-5,11,13-15H,1-3,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDZOLYPTPITKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)CC4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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